

# Application Notes and Protocols for (S,R,S)-AHPC-Me Hydrochloride

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## Compound of Interest

Compound Name: (S,R,S)-AHPC-Me hydrochloride

Cat. No.: B560564

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## Introduction

**(S,R,S)-AHPC-Me hydrochloride**, also known as VHL ligand 2 hydrochloride, is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This document provides detailed information on the solubility of **(S,R,S)-AHPC-Me hydrochloride** and protocols for its preparation for research applications.

## Physicochemical Properties

Property	Value
Molecular Formula	C <sub>23</sub> H <sub>33</sub> ClN <sub>4</sub> O <sub>3</sub> S
Molecular Weight	481.05 g/mol
Appearance	Solid
CAS Number	1948273-03-7

## Solubility Data

The solubility of **(S,R,S)-AHPC-Me hydrochloride** has been determined in various solvents and solvent systems to facilitate its use in a range of experimental settings. The data is summarized in the table below. It is important to note that for some solvents, the saturation solubility may be higher than the values indicated.

Solvent / Solvent System	Concentration	Observation
DMSO	100 mg/mL (207.88 mM)[1]	Clear solution, may require ultrasonication. It is recommended to use newly opened, anhydrous DMSO.[1]
Water	100 mg/mL (207.88 mM)[1]	Clear solution, may require ultrasonication.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (4.32 mM)[1]	Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)	2.08 mg/mL (4.32 mM)[1]	Suspended solution, requires ultrasonication.[1]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (4.32 mM)[1]	Clear solution
PBS	100 mg/mL (214.12 mM)	Clear solution, may require ultrasonication and warming to 60°C.

## Experimental Protocols

### Preparation of Stock Solutions

#### 1. High-Concentration DMSO Stock Solution (100 mg/mL)

- Materials: **(S,R,S)-AHPC-Me hydrochloride**, anhydrous DMSO (newly opened).
- Procedure:
  - Weigh the desired amount of **(S,R,S)-AHPC-Me hydrochloride** into a sterile vial.

- Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
- If the compound does not dissolve completely, sonicate the solution in a water bath for several minutes until a clear solution is obtained.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

## 2. Aqueous Stock Solution (100 mg/mL)

- Materials: **(S,R,S)-AHPC-Me hydrochloride**, sterile deionized water.
- Procedure:
  - Weigh the desired amount of **(S,R,S)-AHPC-Me hydrochloride** into a sterile vial.
  - Add the appropriate volume of sterile deionized water to achieve a final concentration of 100 mg/mL.
  - Sonicate the solution in a water bath until the compound is fully dissolved.
  - For cell-based assays, it is recommended to sterilize the solution by passing it through a 0.22 µm filter.
  - Store the stock solution at -20°C or -80°C in aliquots.

## Preparation of Working Solutions for In Vivo Studies

### 1. Formulation for Intravenous or Intraperitoneal Injection (Clear Solution)

- Materials: **(S,R,S)-AHPC-Me hydrochloride** DMSO stock solution (e.g., 20.8 mg/mL), PEG300, Tween-80, Saline (0.9% NaCl).
- Procedure (for 1 mL of a ≥ 2.08 mg/mL solution):
  - To 400 µL of PEG300, add 100 µL of a 20.8 mg/mL **(S,R,S)-AHPC-Me hydrochloride** stock solution in DMSO.

- Mix thoroughly until a homogenous solution is formed.
- Add 50  $\mu$ L of Tween-80 and mix again.
- Add 450  $\mu$ L of saline to bring the final volume to 1 mL.
- Vortex the solution until it is clear. This formulation should be prepared fresh before each use.<sup>[1]</sup>

## 2. Formulation for Oral or Intraperitoneal Injection (Suspension)

- Materials: **(S,R,S)-AHPC-Me hydrochloride** DMSO stock solution (e.g., 20.8 mg/mL), 20% (w/v) SBE- $\beta$ -CD in Saline.
- Procedure (for 1 mL of a 2.08 mg/mL suspension):
  - To 900  $\mu$ L of a 20% SBE- $\beta$ -CD solution in saline, add 100  $\mu$ L of a 20.8 mg/mL **(S,R,S)-AHPC-Me hydrochloride** stock solution in DMSO.
  - Mix thoroughly by vortexing. The resulting mixture will be a suspension.<sup>[1]</sup>
  - Ensure the suspension is well-mixed before each administration.

## Chemical Preparation of (S,R,S)-AHPC-Me Hydrochloride

The following is an outline of a five-step synthesis for the free base of (S,R,S)-AHPC-Me, followed by a general procedure for its conversion to the hydrochloride salt.

### Synthesis of (S,R,S)-AHPC-Me (Free Base)

A unified five-step synthesis has been reported for the preparation of (S,R,S)-AHPC-Me (also referred to as Me-VH032) in multigram quantities. The key steps involve:

- Boc-protection of a suitable starting material.
- Palladium-catalyzed C-H arylation of 4-methylthiazole.

- Amine deprotection.
- Amidation with Boc-L-tert-leucine.
- Final Boc deprotection to yield the free amine of (S,R,S)-AHPC-Me.

Purification of the final compound can be achieved by trituration with a suitable solvent such as diethyl ether or MTBE.

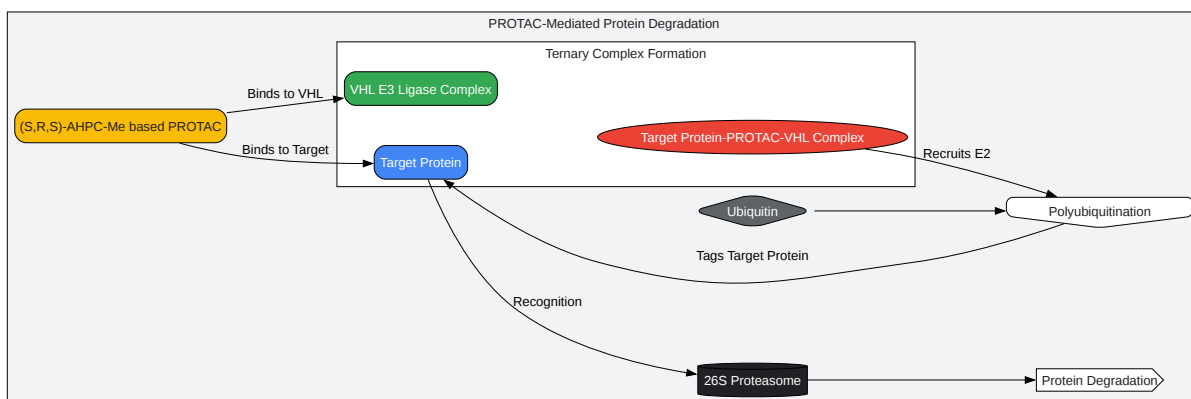
## Conversion to (S,R,S)-AHPC-Me Hydrochloride

A general procedure for the formation of the hydrochloride salt from the free amine is as follows:

- Dissolve the purified (S,R,S)-AHPC-Me free base in a suitable solvent such as methanol (MeOH) or dioxane.
- Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or MeOH) dropwise while stirring.
- Continue stirring at room temperature for a specified period (e.g., 2-3 hours).
- The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration.
- Wash the collected solid with a non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.
- Dry the final product under vacuum.

## Signaling Pathway and Experimental Workflow

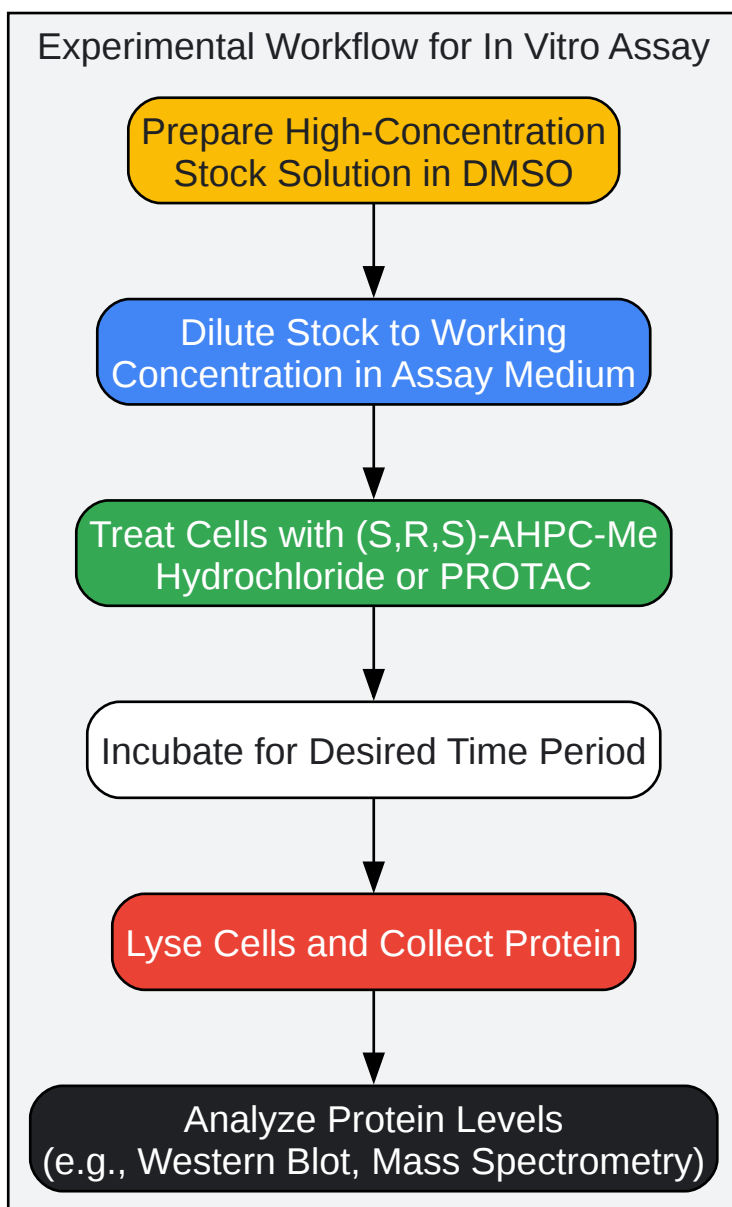
**(S,R,S)-AHPC-Me hydrochloride** is a ligand that binds to the VHL E3 ubiquitin ligase. In the context of a PROTAC, this binding event initiates a cascade that leads to the degradation of a target protein.



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Caption: PROTAC Mechanism of Action with VHL Ligand.

The diagram above illustrates how a PROTAC molecule containing a VHL ligand like (S,R,S)-AHPC-Me facilitates the ubiquitination and subsequent degradation of a target protein.



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Caption: General workflow for an in vitro cell-based assay.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for (S,R,S)-AHPC-Me Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560564#s-r-s-ahpc-me-hydrochloride-solubility-and-preparation]

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